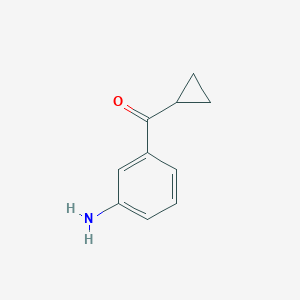

(3-Aminophenyl)(cyclopropyl)methanone

Description

Properties

IUPAC Name |

(3-aminophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFDHHLTYPCZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435229 | |

| Record name | (3-Aminophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162174-75-6 | |

| Record name | (3-Aminophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminophenyl)(cyclopropyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Aminophenyl)(cyclopropyl)methanone

Introduction: The Significance of the (3-Aminophenyl)(cyclopropyl)methanone Scaffold

This compound, a molecule featuring a unique combination of an aminophenyl ring and a cyclopropyl ketone, serves as a crucial building block in contemporary medicinal chemistry. The constituent moieties—the aniline fragment, the ketone linker, and the strained cyclopropyl ring—each confer specific properties that are highly sought after in the design of novel therapeutic agents. The amino group provides a key site for further functionalization, enabling the construction of diverse compound libraries for drug discovery. The cyclopropyl group, with its inherent ring strain and specific electronic characteristics, is often introduced to modulate metabolic stability, binding affinity, and the conformational rigidity of drug candidates. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, offering insights into the underlying chemical principles and practical considerations for its preparation.

Primary Synthesis Pathway: Nitration and Subsequent Reduction

The most established and widely employed route to this compound proceeds through a two-step sequence involving the nitration of a phenyl cyclopropyl methanone precursor, followed by the reduction of the resulting nitro intermediate. This pathway is favored for its reliability and the ready availability of starting materials.

Step 1: Electrophilic Nitration of Phenyl Cyclopropyl Methanone

The initial step involves the regioselective introduction of a nitro group onto the phenyl ring of phenyl cyclopropyl methanone. The carbonyl group of the ketone is a meta-directing deactivator for electrophilic aromatic substitution. Consequently, the nitration reaction predominantly yields the 3-nitro isomer, (3-Nitrophenyl)(cyclopropyl)methanone.

Reaction Scheme:

Caption: Nitration of Phenyl Cyclopropyl Methanone.

Mechanistic Considerations: The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of phenyl cyclopropyl methanone then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, typically the bisulfate ion (HSO₄⁻), restores the aromaticity of the ring and yields the nitro-substituted product.

Step 2: Reduction of the Nitro Group

The nitro group of (3-Nitrophenyl)(cyclopropyl)methanone is subsequently reduced to the corresponding primary amine to afford the target compound. A variety of reducing agents can be employed for this transformation, with the choice often depending on factors such as scale, functional group tolerance, and desired workup conditions.

Common Reduction Methods:

| Reducing Agent(s) | Solvent(s) | Typical Conditions | Advantages | Disadvantages |

| Fe / HCl | Methanol / Water | Reflux | Cost-effective, reliable | Acidic conditions, potential for chlorinated byproducts |

| SnCl₂·2H₂O | Ethanol | Reflux | Milder than Fe/HCl | Stoichiometric tin waste |

| H₂ / Pd/C | Methanol / Ethanol | Room temperature, atmospheric or elevated pressure | Clean reaction, high yield | Requires specialized hydrogenation equipment, catalyst cost |

| NaI / PPh₃ | Chloroform | Photochemical | Mild, tolerates a broad range of functional groups[1] | Requires photochemical reactor, longer reaction times |

Reaction Scheme:

Caption: Reduction of the Nitro Group.

Experimental Protocol: Reduction using Iron and Hydrochloric Acid

This protocol is adapted from a similar reduction of a nitrophenyl ketone derivative.[2]

-

Dissolution: Dissolve (3-Nitrophenyl)(cyclopropyl)methanone in a mixture of methanol and water.

-

Acidification: Carefully add a portion of concentrated hydrochloric acid to the solution.

-

Heating: Heat the mixture to reflux with vigorous stirring.

-

Addition of Iron: Add iron powder portion-wise to the refluxing mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed.

-

Workup: Cool the reaction mixture and dilute it with a 5% aqueous solution of sodium hydroxide to neutralize the excess acid and precipitate iron salts.

-

Extraction: Extract the aqueous layer several times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Alternative Synthesis Pathway: Friedel-Crafts Acylation

An alternative approach to this compound involves the Friedel-Crafts acylation of a protected aniline derivative with cyclopropanecarbonyl chloride, followed by deprotection of the amino group. Direct Friedel-Crafts acylation of aniline is generally not feasible as the amino group, a Lewis base, complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.

Step 1: Protection of the Amino Group

The amino group of aniline is first protected as an amide, typically an acetanilide. This protection serves two purposes: it prevents the unwanted reaction with the Lewis acid catalyst and transforms the activating amino group into a moderately activating, ortho,para-directing acylamino group.

Step 2: Friedel-Crafts Acylation of the Protected Aniline

The protected aniline, such as acetanilide, is then subjected to Friedel-Crafts acylation with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] The acylation will primarily occur at the para position due to the steric hindrance of the acylamino group.

Reaction Scheme:

Caption: Friedel-Crafts Acylation of Acetanilide.

Step 3: Deprotection of the Amino Group

The protecting acetyl group is then removed by hydrolysis under acidic or basic conditions to yield the final product.

Experimental Protocol: General Friedel-Crafts Acylation

-

Catalyst Suspension: Suspend anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere.

-

Acyl Chloride Addition: Cool the suspension in an ice bath and slowly add cyclopropanecarbonyl chloride.

-

Substrate Addition: Add the protected aniline derivative (e.g., acetanilide) portion-wise to the reaction mixture, maintaining a low temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quenching: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, and then wash, dry, and concentrate the combined organic phases. The crude product is then purified.

Emerging Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

While not as established for this specific molecule, palladium-catalyzed cross-coupling reactions represent a powerful and versatile approach for the synthesis of aryl ketones. For instance, a Suzuki-Miyaura coupling could potentially be employed to couple a cyclopropylboronic acid with a suitable 3-aminobenzoyl derivative.[4][5] Alternatively, a palladium-catalyzed carbonylation reaction of a 3-amino-iodobenzene in the presence of a cyclopropyl organometallic reagent could also be envisioned. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Caption: Potential Suzuki-Miyaura Cross-Coupling Route.

Conclusion

The synthesis of this compound is most reliably achieved through the nitration of phenyl cyclopropyl methanone followed by the reduction of the intermediate nitro compound. This classical approach is robust and scalable. The Friedel-Crafts acylation of a protected aniline offers a viable alternative, though it requires additional protection and deprotection steps. As synthetic methodologies continue to advance, palladium-catalyzed cross-coupling reactions may provide more efficient and milder routes to this and other structurally related compounds, further empowering the field of drug discovery.

References

-

Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry. [Link]

-

MDPI. (2009). methanone. [Link]

-

Rouchal, M., et al. (2011). (1-Adamantyl)(3-aminophenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3198. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

-

Zeeck, A., et al. (2021). The Biosynthesis of 3‐(trans‐2‐Nitrocyclopropyl)alanine, a Constituent of the Signal Metabolite Hormaomycin. Angewandte Chemie International Edition, 60(14), 7943-7947. [Link]

- Kobayashi, S., et al. (2003). Method of friedel-crafts acylation of anilides.

-

MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

-

Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides. [Link]

- Google Patents.

-

Organic Chemistry Portal. Palladium-Catalyzed Cyclization-Heck Reaction of Allenamides: An Approach to 3-Methylene-5-phenyl-1,2,3,4-tetrahydropyridine Derivatives. [Link]

-

MDPI. (2022). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of 3-(trans-2′-Nitrocyclopropyl)alanine, a Constituent of the Natural Peptide-Lactone Hormaomycin. [Link]

-

ResearchGate. Catalytic Friedel-Crafts Acylation of Aniline Derivatives. [Link]

-

Tokyo University of Science. Synthesis of 3-methylenepyrrolidines by palladium-catalyzed [3+2] cycloaddition of alkylidene-cyclopropanes with imines. [Link]

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]

-

Organic Chemistry Portal. NaI/PPh3-Mediated Photochemical Reduction and Amination of Nitroarenes. [Link]

-

Alchem.Pharmtech. CAS 162174-75-6 | this compound. [Link]

-

Pol-Aura. Methanone, (3-aminophenyl)cyclopropyl-/ 97% [162174-75-6]. [Link]

Sources

A Comprehensive Technical Guide to (3-Aminophenyl)(cyclopropyl)methanone (CAS Number: 162174-75-6) for Researchers and Drug Development Professionals

Foreword

(3-Aminophenyl)(cyclopropyl)methanone has emerged as a pivotal structural motif in contemporary medicinal chemistry. Its unique combination of a reactive amino group, a phenyl ring, and a strained cyclopropyl ketone moiety provides a versatile scaffold for the synthesis of a new generation of targeted therapeutics. This in-depth technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's synthesis, characterization, and application, with a particular focus on its role in the development of kinase inhibitors. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and practical considerations that are essential for leveraging this valuable building block in a laboratory setting.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry and drug design.

| Property | Value | Source |

| CAS Number | 162174-75-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁NO | [1][2][3] |

| Molecular Weight | 161.20 g/mol | [1][2][3] |

| Appearance | Light yellow to yellow crystalline powder | Commercially available information |

| Melting Point | 65-69 °C | Commercially available information |

| Boiling Point | 329.5±22.0 °C (Predicted) | Commercially available information |

| Solubility | Soluble in methanol, ethanol, dimethyl sulfoxide | Commercially available information |

Structural Characterization:

The unambiguous identification and purity assessment of this compound are critical for its use in regulated research and development environments. The following analytical techniques are routinely employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule, allowing for the confirmation of the aminophenyl and cyclopropyl groups.

-

¹³C NMR: Reveals the number of unique carbon environments, confirming the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to further confirm its structure.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound and for monitoring the progress of reactions in which it is a reactant or product.

While specific spectral data is often provided by commercial suppliers upon request, a representative synthesis of a related compound, (3-Aminophenyl)(morpholino)methanone, reports detailed NMR and GC-MS data which can serve as a useful reference point for expected chemical shifts and fragmentation patterns.[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction provides a direct and efficient route to this key intermediate.

Synthetic Workflow:

Caption: Friedel-Crafts acylation for the synthesis of this compound.

Detailed Experimental Protocol:

A representative procedure based on established Friedel-Crafts acylation principles:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add a solution of cyclopropanecarbonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred suspension over 30 minutes. The formation of the acylium ion is an exothermic process, and maintaining a low temperature is crucial to prevent side reactions.

-

Electrophilic Aromatic Substitution: To the resulting mixture, add a solution of aniline (1.0 equivalent) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not exceed 5 °C. The amino group of aniline is a strong activating group; however, it also complexes with the Lewis acid, which directs the acylation to the meta-position.

-

Reaction Monitoring and Completion: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum salts and protonate the product.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a crystalline solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as water will react with and deactivate the aluminum chloride catalyst.

-

Stoichiometry of Lewis Acid: A slight excess of aluminum chloride is used to ensure complete activation of the acyl chloride and to account for complexation with the aniline starting material and the product.

-

Temperature Control: The reaction is performed at low temperatures to control the exothermicity of the reaction and to minimize the formation of undesired byproducts.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The amino group provides a convenient point of attachment for a variety of heterocyclic scaffolds, which often serve as the hinge-binding element in kinase inhibitors.

The Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Reaction

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of the amino group of this compound with a wide range of aryl and heteroaryl halides.

Illustrative Workflow for Kinase Inhibitor Synthesis:

Caption: General scheme for the synthesis of a kinase inhibitor via Buchwald-Hartwig amination.

Exemplary Protocol for the Synthesis of a Kinase Inhibitor Scaffold:

This protocol is a generalized procedure based on established Buchwald-Hartwig amination methodologies.

-

Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equivalent), the desired heteroaryl halide (e.g., a 2-chloropyrimidine derivative, 1.1 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand like Xantphos (0.04 equivalents), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equivalents).

-

Solvent and Degassing: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen). Add a degassed solvent such as dioxane or toluene.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. The progress of the reaction should be monitored by HPLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an appropriate organic solvent. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired kinase inhibitor scaffold.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat when handling this compound.

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

For comprehensive safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its straightforward synthesis and the reactivity of its amino group make it an ideal starting material for the construction of complex molecular architectures, particularly for the development of novel kinase inhibitors. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, will empower researchers to fully exploit the potential of this important chemical entity in their drug discovery endeavors.

References

-

The Royal Society of Chemistry. (2015). Regioselective three-component synthesis of 1,2-dihydropyridines initiated by a key transamination of enaminones. Retrieved January 13, 2026, from [Link]

- Viswanath, I. V. K., & Reddy, C. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 439-442.

-

Appchem. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide to (3-Aminophenyl)(cyclopropyl)methanone: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-Aminophenyl)(cyclopropyl)methanone, a molecule of interest in medicinal chemistry and synthetic research. By synthesizing foundational chemical principles with insights from analogous structures, this document serves as a robust resource for professionals engaged in drug discovery and development.

Molecular Identity and Physicochemical Properties

This compound is an aromatic ketone featuring a cyclopropyl moiety. This unique combination of a strained aliphatic ring and an aniline-derived aromatic system imparts distinct chemical characteristics relevant to its application in synthetic chemistry and as a scaffold in drug design.

Molecular Formula and Structure

The fundamental identity of this compound is defined by its molecular formula and structure.

-

Molecular Formula: C₁₀H₁₁NO[][2]

-

Molecular Weight: 161.20 g/mol [][2]

-

IUPAC Name: this compound[]

-

CAS Number: 162174-75-6[][2]

-

Synonyms: 3-Aminophenyl cyclopropyl ketone, (3-Amino-phenyl)-cyclopropyl-methanone[]

The molecular structure comprises a central carbonyl group linking a 3-aminophenyl ring and a cyclopropyl ring. The presence of the amine group on the phenyl ring provides a site for further functionalization, a common strategy in the development of pharmaceutical agents.

Caption: 2D representation of this compound.

Physicochemical Data Summary

A summary of key physicochemical properties is presented in Table 1. These values are essential for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [][2] |

| Molecular Weight | 161.20 g/mol | [][2] |

| CAS Number | 162174-75-6 | [][2] |

| Appearance | Predicted to be a solid at room temperature | |

| Purity (Typical) | ≥95% | [] |

| Canonical SMILES | C1CC1C(=O)C2=CC(=CC=C2)N | [] |

| InChI Key | PPFDHHLTYPCZQS-UHFFFAOYSA-N | [] |

Proposed Synthetic Pathway and Experimental Protocol

Rationale for the Proposed Synthetic Strategy

The choice of a chalcone-based route is predicated on its high efficiency and the ready availability of the starting materials. The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone core of the chalcone. The subsequent Corey-Chaykovsky reaction is a well-established and diastereoselective method for the formation of cyclopropyl ketones from enones. This two-step approach offers a convergent and efficient synthesis of the target molecule.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (3-Nitrophenyl)(cyclopropyl)methanone

-

Reaction Setup: To a solution of 3-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer, add cyclopropyl methyl ketone (1.1 eq).

-

Base Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6.

-

Isolation: The precipitated product, (3-nitrophenyl)(cyclopropyl)methanone, is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend the (3-nitrophenyl)(cyclopropyl)methanone (1.0 eq) from Step 1 in a mixture of ethanol and water.

-

Reducing Agent: Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the cited literature, a reliable prediction of its key spectroscopic features can be made based on the data from closely related analogs.[3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (ortho to NH₂) | 6.8 - 7.2 | m |

| Aromatic-H (para to NH₂) | 6.6 - 6.8 | t |

| Aromatic-H (ortho to C=O) | 7.3 - 7.5 | d |

| NH₂ | 3.5 - 4.5 (broad) | s |

| Cyclopropyl-CH | 2.0 - 2.5 | m |

| Cyclopropyl-CH₂ | 0.8 - 1.2 | m |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-C=O | 130 - 140 |

| Cyclopropyl-CH | 15 - 25 |

| Cyclopropyl-CH₂ | 5 - 15 |

Predicted Mass Spectrometry and IR Data

-

Mass Spectrometry (ESI-MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 162.1.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are anticipated as follows:

-

N-H stretch (amine): 3300-3500 cm⁻¹ (two bands)

-

C-H stretch (aromatic): 3000-3100 cm⁻¹

-

C-H stretch (aliphatic): 2850-3000 cm⁻¹

-

C=O stretch (ketone): 1660-1680 cm⁻¹

-

C=C stretch (aromatic): 1500-1600 cm⁻¹

-

N-H bend (amine): 1580-1650 cm⁻¹

-

Potential Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclopropyl ring into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate physicochemical properties. This compound serves as a valuable scaffold that can be readily diversified through reactions at the amino group to generate libraries of compounds for biological screening.

Derivatives of aminophenyl cyclopropyl methanones have shown promise as antitubercular and antimalarial agents.[3] The mechanism of action for some of these compounds is believed to involve the inhibition of fatty acid synthase II (FAS-II), a critical enzyme in these pathogens.[3]

Caption: Workflow for the use of the scaffold in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety precautions can be inferred from data on analogous compounds such as (4-Aminophenyl)(cyclopropyl)methanone hydrochloride.[4]

-

Hazard Statements (Predicted):

-

Precautionary Statements (Recommended):

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound represents a valuable building block for medicinal chemistry and synthetic applications. Its molecular structure offers opportunities for diversification, and its derivatives have shown potential as therapeutic agents. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted characterization data to support further research and development efforts. All protocols and data should be used with the understanding that they are based on the best available information from analogous systems and should be validated experimentally.

References

- (3-AMINO-PHENYL)-CYCLOPROPYL-METHANONE. BOC Sciences. [URL: https://www.bocsci.com/product/cas-no-162174-75-6-162174-75-6-288735.html]

- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9208035/]

- Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. ResearchGate. [URL: https://www.researchgate.net/publication/47525389_Synthesis_and_bio-evaluation_of_alkylaminoaryl_phenyl_cyclopropyl_methanones_as_antitubercular_and_antimalarial_agents]

- (3-Aminophenyl)cyclopropyl-methanone | CAS 162174-75-6. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-aminophenyl-cyclopropyl-methanone-cas-162174-75-6]

- Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [URL: https://www.mdpi.com/1420-3049/23/12/3295]

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [URL: https://www.longdom.

- Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20951498/]

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01614]

- Safety Data Sheet - (4-Aminophenyl)(cyclopropyl)methanone hydrochloride. Angene Chemical. [URL: https://www.angene.com/msds/303021-35-4.pdf]

Sources

The Aminophenyl Cyclopropyl Ketone Scaffold: A Technical Guide to Current Applications and Future Research Frontiers

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminophenyl cyclopropyl ketone motif, a fascinating confluence of a strained carbocycle and an aromatic amine, presents a unique chemical scaffold with both established and underexplored potential. While its role as a pivotal intermediate in the agrochemical industry is well-documented, its broader applications in medicinal chemistry and chemical biology remain a nascent field of inquiry. This in-depth technical guide provides a comprehensive overview of the synthesis, known biological activities, and mechanistic insights related to aminophenyl cyclopropyl ketones. Beyond the established applications, this guide delves into prospective research avenues, offering a forward-looking perspective on how this scaffold could be leveraged in modern drug discovery programs targeting a range of human diseases. We will explore its potential as a core for kinase inhibitors, a modulator of G-protein coupled receptors (GPCRs), and a versatile tool for chemical probe development. Detailed synthetic protocols and strategic considerations for library development are also provided to empower researchers to explore this promising chemical space.

Introduction: The Allure of a Strained Ring and an Activated Amine

The incorporation of a cyclopropyl ring into molecular scaffolds is a well-established strategy in medicinal chemistry.[1] This three-membered carbocycle imparts a unique set of properties, including conformational rigidity, metabolic stability, and altered electronic character, which can lead to enhanced potency and improved pharmacokinetic profiles.[2][3] When coupled with an aminophenyl group, the resulting aminophenyl cyclopropyl ketone scaffold presents several intriguing features for the drug discovery scientist:

-

Structural Rigidity: The cyclopropyl group locks the adjacent carbonyl and phenyl groups into a more defined orientation, reducing the entropic penalty upon binding to a biological target.

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring often makes it resistant to oxidative metabolism by cytochrome P450 enzymes.[2]

-

Vectorial Exit Point: The amino group provides a convenient handle for further chemical elaboration, allowing for the exploration of chemical space in a defined vector away from the core scaffold.

-

Hydrogen Bonding Capabilities: The amine functionality can act as a hydrogen bond donor or acceptor, crucial for molecular recognition at a target protein.

-

Potential for Bioisosteric Replacement: The cyclopropyl ketone moiety can be considered a bioisostere for other chemical groups, offering opportunities to modulate physicochemical properties while retaining biological activity.

This guide will first explore the most prominent application of this scaffold and then pivot to its potential in broader drug discovery contexts.

Established Application: The Cornerstone of Sulfonylurea Herbicides

The most significant and commercially relevant application of aminophenyl cyclopropyl ketones, particularly the ortho-isomer, is as a key intermediate in the synthesis of a class of sulfonylurea herbicides.[4][5] These herbicides are highly effective at controlling broadleaf weeds in various crops.[4]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides derived from o-aminophenyl cyclopropyl ketone are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[4] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately leading to plant death.[4] This mode of action is highly specific to plants and microorganisms, contributing to the low toxicity of these herbicides in mammals.[4]

Synthetic Strategies for Aminophenyl Cyclopropyl Ketones

The synthesis of aminophenyl cyclopropyl ketones is a critical aspect of their utility. The most common approach involves the reduction of the corresponding nitrophenyl cyclopropyl ketone.

Synthesis of the Core Scaffold: From Nitro to Amine

The reduction of a nitrophenyl cyclopropyl ketone to its amino counterpart is a robust and well-documented transformation. Catalytic hydrogenation is the most frequently employed method.

Experimental Protocol: Synthesis of o-Aminophenyl Cyclopropyl Ketone

This protocol is based on procedures described in the patent literature.[4][6]

Materials:

-

o-Nitrophenyl cyclopropyl ketone

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas source (e.g., hydrogen balloon or Parr hydrogenator)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve o-nitrophenyl cyclopropyl ketone in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

-

Securely attach a hydrogen-filled balloon to the flask or place the reaction vessel in a Parr hydrogenator.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with a small amount of methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, o-aminophenyl cyclopropyl ketone, is typically obtained as a bright yellow oil and can be used in the next step without further purification or purified by column chromatography if necessary.[4]

| Parameter | Reported Value | Citation |

| Starting Material | o-Nitrophenyl cyclopropyl ketone | [4] |

| Reducing Agent | H₂, 10% Pd/C | [4] |

| Solvent | Methanol | [4] |

| Typical Yield | High | [4] |

| Product Appearance | Bright yellow oil | [4] |

Future Frontiers: Aminophenyl Cyclopropyl Ketones in Drug Discovery

While the herbicidal application is well-established, the unique structural features of the aminophenyl cyclopropyl ketone scaffold suggest a wealth of untapped potential in medicinal chemistry. The following sections explore hypothetical, yet rationally designed, applications in key therapeutic areas.

Potential as Kinase Inhibitors

The aminophenyl moiety is a common feature in many approved and investigational kinase inhibitors, often serving as a "hinge-binding" element that interacts with the backbone of the kinase ATP-binding site. The cyclopropyl ketone portion could then be oriented to project into the solvent-exposed region or towards other pockets within the kinase domain, providing opportunities for enhancing selectivity and potency.

Hypothetical Design Strategy:

-

Hinge Binding: The aminophenyl group could form key hydrogen bonds with the kinase hinge region.

-

Scaffold Hopping: The aminophenyl cyclopropyl ketone core could be used as a novel scaffold to replace existing hinge-binding motifs in known kinase inhibitors.

-

Vectorial Elaboration: The amino group can be functionalized with various substituents to probe interactions with the solvent-exposed region, potentially leading to improved physicochemical properties or targeting allosteric sites.

Diagram: Hypothetical Kinase Inhibitor Design

Caption: Hypothetical binding mode of an aminophenyl cyclopropyl ketone-based kinase inhibitor.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large and diverse family of drug targets. Ligands for aminergic GPCRs, in particular, often contain an aromatic ring and a basic amine.[2][7] The aminophenyl cyclopropyl ketone scaffold possesses these general features, making it an attractive starting point for the design of novel GPCR modulators.

Rational Design Considerations:

-

Pharmacophore Mimicry: The aminophenyl group can mimic the aromatic and hydrogen-bonding interactions of endogenous ligands.

-

Conformational Constraint: The rigid cyclopropyl group can help to lock the molecule into a bioactive conformation, potentially leading to higher affinity and selectivity.

-

Allosteric Modulation: The cyclopropyl ketone moiety could be functionalized to interact with allosteric sites on the GPCR, offering a path to developing positive or negative allosteric modulators (PAMs or NAMs).[8]

Diagram: GPCR Ligand Design Workflow

Caption: A typical workflow for developing GPCR ligands from the aminophenyl cyclopropyl ketone scaffold.

Development of Chemical Probes

The aminophenyl cyclopropyl ketone scaffold can also be adapted for the development of chemical probes to study biological systems.[9][10] By incorporating a reporter tag (e.g., a fluorophore or a biotin) or a reactive group for covalent modification, these molecules can be used for target identification, validation, and imaging.

Strategies for Probe Development:

-

Affinity-Based Probes: A known bioactive aminophenyl cyclopropyl ketone derivative can be functionalized with a reporter tag, such as biotin, for affinity purification of its protein targets.

-

Activity-Based Probes: A reactive "warhead" can be incorporated into the scaffold to enable covalent labeling of the target protein, allowing for more robust target identification and occupancy studies.

-

Fluorescent Probes: Attachment of a fluorophore to the scaffold can enable the visualization of target localization and dynamics within cells or tissues.

Diagram: Chemical Probe Design Strategy

Caption: General design of a chemical probe based on the aminophenyl cyclopropyl ketone scaffold.

Conclusion and Future Outlook

The aminophenyl cyclopropyl ketone scaffold, while having a well-entrenched role in the agrochemical sector, represents a largely underexplored territory for medicinal chemists and chemical biologists. Its inherent structural and physicochemical properties make it an attractive starting point for the development of novel therapeutics and research tools. This guide has provided a comprehensive overview of the known applications and a forward-looking perspective on potential future research directions. By leveraging the synthetic accessibility of this scaffold and applying rational drug design principles, researchers are well-equipped to unlock the full potential of aminophenyl cyclopropyl ketones in addressing a wide range of biological questions and unmet medical needs. The journey from a herbicide intermediate to a potential therapeutic agent is a challenging but exciting prospect, and it is our hope that this guide will serve as a catalyst for innovation in this promising area of chemical science.

References

-

Cevasco, A. A. (1993). Process for the preparation of o-aminophenyl cyclo-propyl ketone. SciSpace. Retrieved January 9, 2026, from [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved January 9, 2026, from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Future Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

-

Synthesis, SAR and Biophysical Mechanism of Action of Cyclopropabenzindole-Pyridinobenzodiazepine (CBI-PDD) Guanine-Adenine DNA Cross-Linking Agents. (2025, December 22). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Lu, Z., & Yoon, T. P. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC. Retrieved January 9, 2026, from [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). PMC. Retrieved January 9, 2026, from [Link]

-

Kozielewicz, P., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Retrieved January 9, 2026, from [Link]

-

Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study. (2024, February 10). MDPI. Retrieved January 9, 2026, from [Link]

-

Development of fluorescent probes based on protection–deprotection of the key functional groups for biological imaging. (2015, May 14). Chemical Society Reviews. Retrieved January 9, 2026, from [Link]

- Improved process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones. (n.d.). Google Patents.

-

How ligands illuminate GPCR molecular pharmacology. (n.d.). PMC. Retrieved January 9, 2026, from [Link]

-

Synthesis and SAR studies of bicyclic amine series GPR119 agonists. (2012, August 1). PubMed. Retrieved January 9, 2026, from [Link]

-

Development of BODIPY-based fluorescent probes for highly selective amino acid identification. (2024, April 2). bioRxiv. Retrieved January 9, 2026, from [Link]

-

Aminergic GPCR-Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data. (2019, April 25). PubMed. Retrieved January 9, 2026, from [Link]

-

Synthesis and Characterization of Click Chemical Probes for Single-Cell Resolution Detection of Epichaperomes in Neurodegenerative Disorders. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

Synthesis of 1-Arylnaphthalenes from Cyclopropyl Ketones. (2025, August 9). ResearchGate. Retrieved January 9, 2026, from [Link]

-

GPCR Crystal Structures: Medicinal Chemistry in the Pocket. (2015, July 15). PubMed. Retrieved January 9, 2026, from [Link]

- Improved process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones. (n.d.). Google Patents.

-

The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. (2014, October 8). Patsnap Eureka. Retrieved January 9, 2026, from [Link]

Sources

- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 2. Deciphering the Code to Aminergic G-Protein Coupled Receptor Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Process for the preparation of o-aminophenyl cyclo-propyl ketone (1993) | Albert Anthony Cevasco | 22 Citations [scispace.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. mdpi.com [mdpi.com]

- 8. GPCR crystal structures: Medicinal chemistry in the pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of fluorescent probes based on protection–deprotection of the key functional groups for biological imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to (3-Aminophenyl)(cyclopropyl)methanone Derivatives and Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

This technical guide provides a comprehensive overview of (3-aminophenyl)(cyclopropyl)methanone derivatives and their analogs, a class of compounds with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into their synthesis, structure-activity relationships (SAR), and potential mechanisms of action.

Introduction: The Significance of the this compound Scaffold

The this compound core structure represents a versatile scaffold in medicinal chemistry. The presence of the cyclopropyl ring is of particular interest as it can impart favorable pharmacological properties, such as increased metabolic stability and enhanced potency.[1] The unique electronic and conformational constraints of the cyclopropyl group can lead to improved binding affinity and selectivity for various biological targets. The aminophenyl moiety provides a key reactive handle for further chemical modifications, allowing for the exploration of a wide range of derivatives and the fine-tuning of their biological activities. This guide will delve into the synthetic strategies to access these molecules, explore how structural modifications impact their biological effects, and discuss their potential as therapeutic agents, particularly as enzyme inhibitors.

Synthetic Methodologies: A Step-by-Step Approach

The synthesis of this compound derivatives can be approached through a multi-step process. A common and logical pathway involves the initial synthesis of a nitro-substituted precursor, followed by the reduction of the nitro group to the desired amine. This approach allows for a wider range of reaction conditions for the key carbon-carbon bond formation step before introducing the more reactive and potentially sensitive amine functionality.

A plausible and efficient method for the synthesis of the core structure is via a Friedel-Crafts acylation reaction.[2][3] While nitrobenzene is a deactivated substrate for Friedel-Crafts acylation, the reaction can be driven to completion under appropriate conditions.[4]

Synthesis of (3-Nitrophenyl)(cyclopropyl)methanone

The first key step is the Friedel-Crafts acylation of nitrobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq.) and a dry, inert solvent such as dichloromethane (DCM).

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add cyclopropanecarbonyl chloride (1.0 eq.) dropwise to the suspension while stirring.

-

Addition of Nitrobenzene: After the formation of the acylium ion complex, add nitrobenzene (1.0 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (3-nitrophenyl)(cyclopropyl)methanone.

Causality Behind Experimental Choices: The use of a strong Lewis acid like AlCl₃ is crucial to activate the cyclopropanecarbonyl chloride and generate the highly electrophilic acylium ion necessary to overcome the deactivating effect of the nitro group on the aromatic ring.[2][3] The reaction is performed under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst. The stepwise addition at low temperature helps to control the initial exothermic reaction.

Reduction of the Nitro Group to Form this compound

The final step in the synthesis of the core molecule is the reduction of the nitro group to an amine. A widely used and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[5]

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel, dissolve (3-nitrophenyl)(cyclopropyl)methanone (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitoring and Completion: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yields and minimal side products.[5] Palladium on carbon is a robust and highly active catalyst for this transformation. The use of a Celite pad for filtration is important for the safe and complete removal of the pyrophoric palladium catalyst.

Caption: Synthetic workflow for this compound.

Characterization of the Core Structure

The synthesized this compound and its derivatives should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For this compound, one would expect to see characteristic signals for the aromatic protons in the 3-substituted pattern, the amine protons, and the unique upfield signals for the cyclopropyl ring protons. The carbonyl carbon would appear as a downfield signal in the ¹³C NMR spectrum.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.

Structure-Activity Relationship (SAR) Studies

The this compound scaffold provides multiple points for chemical modification to explore the SAR and optimize biological activity. Key positions for modification include:

-

The Amino Group: Acylation, alkylation, or incorporation into heterocyclic systems can significantly impact potency and selectivity.

-

The Phenyl Ring: Substitution on the aromatic ring with various electron-donating or electron-withdrawing groups can influence electronic properties and interactions with the target protein.

-

The Cyclopropyl Group: While generally beneficial for metabolic stability, modifications to the cyclopropyl ring are also possible.

The following table summarizes the inhibitory activities of some cyclopropylamine-containing compounds against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), which are important enzymes in the central nervous system and targets for the treatment of neurodegenerative diseases and depression. This data, from related but different chemical series, provides valuable insights into the potential SAR for novel this compound derivatives.

| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |

| 1 | cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 0.170 | [1] |

| MAO-B | 0.005 | [1] | ||

| 2 | Pyridazinobenzylpiperidine Derivative (S5) | MAO-A | 3.857 | [6] |

| MAO-B | 0.203 | [6] | ||

| 3 | Pyridazinobenzylpiperidine Derivative (S16) | MAO-A | >10 | [6] |

| MAO-B | 0.979 | [6] |

Insights from SAR Data:

-

MAO-B Selectivity: The data for compound 1 demonstrates that cyclopropylamine derivatives can exhibit high potency and selectivity for MAO-B.[1] The sub-micromolar IC₅₀ value for MAO-B suggests that the cyclopropylamine moiety is a key pharmacophore for interacting with this enzyme.

-

Impact of the Aromatic System: The pyridazinobenzylpiperidine derivatives (2 and 3 ) also show preferential inhibition of MAO-B, although with varying potencies.[6] The nature and position of substituents on the aromatic ring play a crucial role in determining the inhibitory activity. For instance, the presence of a 3-chloro substituent in compound S5 leads to greater MAO-B inhibition compared to other substitutions.[6]

These findings suggest that this compound derivatives are promising candidates for the development of selective MAO-B inhibitors. Further synthesis and biological evaluation of a focused library of these compounds would be necessary to establish a detailed SAR for this specific scaffold.

Mechanism of Action: Targeting Monoamine Oxidases

As suggested by the SAR data, a likely mechanism of action for appropriately substituted this compound derivatives is the inhibition of monoamine oxidases. MAOs are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[7] Inhibition of MAO-B, in particular, can increase the levels of dopamine in the brain and is a therapeutic strategy for Parkinson's disease.[6]

Cyclopropylamines can act as mechanism-based inhibitors of MAOs.[1] The proposed mechanism involves the enzyme-catalyzed oxidation of the cyclopropylamine, leading to the formation of a reactive intermediate that can covalently modify the flavin cofactor of the enzyme, resulting in irreversible inhibition.[1]

Caption: Proposed mechanism of action via MAO-B inhibition.

In Vitro Evaluation: A Protocol for Enzyme Inhibition Assays

To assess the biological activity of newly synthesized this compound derivatives, a robust in vitro enzyme inhibition assay is required. The following is a general protocol that can be adapted for screening compounds against enzymes like MAO-A and MAO-B.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of the enzyme (e.g., recombinant human MAO-A or MAO-B) in an appropriate assay buffer.

-

Prepare a solution of the enzyme's substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Blank Wells: Add assay buffer and substrate, but no enzyme.

-

Control Wells: Add assay buffer, enzyme, and substrate.

-

Test Wells: Add the test compound at various concentrations, enzyme, and assay buffer.

-

-

Pre-incubation: Pre-incubate the plate (with enzyme and inhibitor) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C) to allow for the interaction between the inhibitor and the enzyme.

-

Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37 °C.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a strong acid or base).

-

Detection: Measure the product formation using a suitable detection method (e.g., fluorescence or absorbance) with a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Self-Validating System: The inclusion of appropriate blanks (to subtract background signal) and controls (representing 100% enzyme activity) is critical for data accuracy. Running a known inhibitor as a positive control helps to validate the assay performance.

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly as selective enzyme inhibitors. This guide has provided a detailed framework for the synthesis, characterization, and evaluation of derivatives based on this core structure. The synthetic route via Friedel-Crafts acylation followed by nitro group reduction is a viable strategy to access these compounds. The available SAR data on related cyclopropylamine-containing molecules strongly suggests that this class of compounds is likely to exhibit potent and selective inhibitory activity against targets such as MAO-B.

Future work in this area should focus on the synthesis and screening of a diverse library of this compound analogs to establish a comprehensive SAR. This will involve systematic modifications of the amino group and the phenyl ring to optimize potency and selectivity. Further mechanistic studies, including kinetic analysis and co-crystallization with target enzymes, will be crucial to elucidate the precise binding modes and mechanisms of inhibition. Ultimately, promising lead compounds can be advanced into preclinical studies to evaluate their pharmacokinetic properties and in vivo efficacy.

References

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

-

Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

-

cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. ResearchGate. [Link]

-

Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

-

Benzene Nitration and Friedel-Crafts Acylation. Reddit. [Link]

Sources

- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Reactivity of the aminophenyl group in (3-Aminophenyl)(cyclopropyl)methanone

An In-depth Technical Guide to the Reactivity of the Aminophenyl Group in (3-Aminophenyl)(cyclopropyl)methanone

Abstract

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. It incorporates a nucleophilic aromatic amine and a unique cyclopropyl ketone moiety, creating a landscape of rich and tunable reactivity. This guide provides an in-depth exploration of the chemical behavior of the aminophenyl group within this specific molecular framework. We will dissect the electronic interplay between the activating amino group and the deactivating cyclopropyl ketone, offering field-proven insights into reaction mechanisms, experimental design, and protocol optimization for researchers in drug development and chemical synthesis.

Molecular Architecture and Electronic Profile

The reactivity of this compound is dictated by the electronic dialogue between its two primary functional groups: the aniline-like amino group (-NH₂) and the cyclopropyl ketone.

-

The Aminophenyl Group: The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the π-system of the benzene ring. This resonance effect significantly increases the electron density of the ring, making it highly activated towards electrophilic attack, particularly at the positions ortho and para to the amine (C2, C4, and C6). The amino group itself is a potent nucleophile, readily participating in reactions such as acylation and alkylation.

-

The Cyclopropyl Ketone Group: In contrast, the ketone is an electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution through both inductive and resonance effects, directing incoming electrophiles to the meta position (C5). The cyclopropyl ring, due to its high p-character, can conjugate with the carbonyl, influencing the ketone's reactivity and participating in unique ring-opening and cyclization reactions under specific conditions.[1]

The meta relationship between these two groups results in a complex pattern of reactivity. The strong activating effect of the amine generally dominates, but the deactivating nature of the ketone must be considered, especially when predicting regioselectivity in electrophilic aromatic substitution.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 162174-75-6 | [2],[3],[4] |

| Molecular Formula | C₁₀H₁₁NO | [],[4] |

| Molecular Weight | 161.20 g/mol | [],[4] |

| IUPAC Name | This compound | [] |

| Synonyms | 3-Cyclopropanecarbonylaniline | [2] |

| Purity | Typically ≥95% | [3],[] |

Core Reactivity at the Amino Group

The primary amine is the most accessible site for a wide range of chemical transformations, serving as a versatile handle for molecular elaboration.

N-Acylation

N-acylation is a fundamental transformation that converts the primary amine into a more stable and less basic amide. This is often a necessary step to protect the amino group during subsequent reactions or to introduce specific functional moieties.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). The subsequent collapse of the tetrahedral intermediate and loss of a leaving group (e.g., Cl⁻) yields the N-acyl product.

-

Setup: In a fume hood, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath (0 °C). Slowly add the acylating agent, such as acetyl chloride (1.05 eq), dropwise via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization or column chromatography to yield the final amide product.

Caption: Workflow for the N-acylation of this compound.

Diazotization and Sandmeyer Reactions

The conversion of the primary aromatic amine to a diazonium salt is one of the most powerful strategies in synthetic organic chemistry, opening a gateway to a vast array of functional groups that are otherwise difficult to install directly on an aromatic ring.

Mechanism: The reaction of the amine with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄), at low temperatures (0-5 °C) produces a reactive aryldiazonium salt. This intermediate can then be transformed via reactions like the Sandmeyer reaction, where a copper(I) salt (CuX, where X = Cl, Br, CN) catalyzes the replacement of the diazonium group with the corresponding nucleophile.

-

Diazotization:

-

In a fume hood, dissolve this compound (1.0 eq) in an aqueous solution of HBr (e.g., 48%, ~3.0 eq).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper. Stir for an additional 15-30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

-

Workup and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water, saturated NaHCO₃ solution, and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield (3-Bromophenyl)(cyclopropyl)methanone.[6]

-

// Nodes Amine [label="Ar-NH₂"]; ProtonatedAmine [label="Ar-NH₃⁺"]; NitrousAcid [label="HONO + H⁺"]; Nitrosonium [label="H₂O-NO⁺"]; Water [label="H₂O"]; N_NitrosoAmine [label="Ar-NH₂-NO⁺"]; Protonated_N_Nitroso [label="Ar-NH(NO)"]; Diazohydroxide [label="Ar-N=N-OH"]; Protonated_Diazohydroxide [label="Ar-N=N-OH₂⁺"]; Diazonium [label="Ar-N₂⁺", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Amine -> ProtonatedAmine [label="+ H⁺"]; NitrousAcid -> Nitrosonium [label="⇌"]; ProtonatedAmine -> N_NitrosoAmine [label="+ H₂O-NO⁺\n- H₃O⁺"]; N_NitrosoAmine -> Protonated_N_Nitroso [label="- H⁺"]; Protonated_N_Nitroso -> Diazohydroxide [label="tautomerization"]; Diazohydroxide -> Protonated_Diazohydroxide [label="+ H⁺"]; Protonated_Diazohydroxide -> Diazonium [label="- H₂O"]; }

Caption: Two-step strategy for arylation via diazotization and Suzuki coupling.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [7]* Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [8]* Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential sources of ignition. [7][8]* Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS). [7][8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound may be air-sensitive and benefit from storage under an inert atmosphere. [7]

Conclusion

The aminophenyl group in this compound is a highly reactive and synthetically valuable functional handle. Its nucleophilicity allows for straightforward derivatization through acylation and alkylation, while its ability to form a diazonium salt provides an unparalleled entry point to a vast array of other functionalities. This transformation is key to leveraging modern synthetic methods, such as palladium-catalyzed cross-coupling, to build molecular complexity. For researchers and drug development professionals, a thorough understanding of these reaction pathways is essential for the rational design and efficient synthesis of novel chemical entities based on this versatile scaffold.

References

- Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound.

- Thermo Fisher Scientific. (2012).

-

Waser, J. (2010). Cyclization and Cycloaddition Reactions of Cyclopropyl Carbonyls and Imines. Infoscience EPFL. [Link]

- Viswanath, I. V. K., et al. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry.

- Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA.

-

Appchem. (n.d.). This compound | 162174-75-6. [Link]

- Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry.

Sources

- 1. Cyclization and Cycloaddition Reactions of Cyclopropyl Carbonyls and Imines [infoscience.epfl.ch]

- 2. parchem.com [parchem.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. scbt.com [scbt.com]

- 6. 693774-26-4|(3-Bromophenyl)(cyclopropyl)methanone|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Note: A Detailed Laboratory Protocol for the Synthesis of (3-Aminophenyl)(cyclopropyl)methanone

Introduction: Significance and Application

(3-Aminophenyl)(cyclopropyl)methanone is a valuable bifunctional building block in modern medicinal chemistry and drug discovery. The molecule incorporates a cyclopropyl ketone moiety, a structural motif known to impart unique conformational constraints and metabolic stability, alongside a versatile aniline group. The primary amine on the phenyl ring serves as a crucial handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][2][3] This dual reactivity makes it an important intermediate for constructing complex molecular architectures found in pharmacologically active agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This guide provides a comprehensive, field-tested protocol for its synthesis, designed for researchers in synthetic and medicinal chemistry.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most effectively approached via a two-step sequence. The core strategy involves the initial formation of the carbon-carbon bond to construct the cyclopropyl ketone, followed by the functional group transformation of a precursor group into the target amine.

Our chosen pathway begins with 3-nitrobenzoyl chloride. The nitro group serves two critical functions:

-

It is a robust electron-withdrawing group that directs electrophilic substitution to the meta-position, ensuring the correct regiochemistry from commercially available starting materials.

-

It acts as a stable precursor to the desired amine, which can be revealed in the final step through a reliable reduction reaction.[4]